molecular formula C15H8ClFN2O4S B15076935 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B15076935
M. Wt: 366.8 g/mol
InChI Key: VEBUPLFNSLDLRW-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. It consists of a quinoline ring substituted with chloro and nitro groups, attached to a benzene ring with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroquinoline to introduce the nitro group. This is followed by sulfonylation of the benzene ring using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl chloride
  • 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonamide
  • 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonic acid

Uniqueness

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful in applications requiring stable and reactive sulfonyl groups .

Properties

Molecular Formula

C15H8ClFN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

4-(4-chloro-6-nitroquinolin-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C15H8ClFN2O4S/c16-13-8-15(9-1-4-11(5-2-9)24(17,22)23)18-14-6-3-10(19(20)21)7-12(13)14/h1-8H

InChI Key

VEBUPLFNSLDLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)S(=O)(=O)F

Origin of Product

United States

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